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Compound of Interest |

1-Chloro-2-(methoxymethyl)-4-
Compound Name:
nitrobenzene

CAS No.: 101513-52-4

Cat. No.: B2890200

. J

Executive Summary

1-Chloro-2-(methoxymethyl)-4-nitrobenzene is a high-value intermediate characterized by its
unique trisubstituted benzene scaffold. Its structural motif—combining a reducible nitro group, a
labile chloro handle, and a stable methoxymethyl ether—makes it an ideal precursor for
benzoyl-pyrazole and benzoyl-cyclohexanedione herbicides (e.g., analogs of Tembotrione or
Tolpyralate).

This guide provides a comprehensive technical workflow for utilizing this compound, focusing
on its conversion into functionalized anilines and benzoic acid derivatives, which are the
requisite "warheads" for coupling with heterocyclic active ingredients.

Chemical Profile & Properties[1][2][3][4][5]
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Property Specification

Chemical Name 1-Chloro-2-(methoxymethyl)-4-nitrobenzene
CAS Number 55912-20-4 (Primary), 101513-52-4 (Related)
Molecular Formula CsHsCINOs3

Molecular Weight 201.61 g/mol

Appearance Pale yellow to off-white crystalline solid
Purity Grade =98.0% (GC)

Nitro (-NOz2): Precursor to
) aniline/sulfonamide.Chloro (-Cl): Ortho-directing
Key Functional Groups )
/ Leaving group.Methoxymethyl (-CH20CH?3):

Lipophilic ether handle.[1]

Strategic Application: Retrosynthetic Logic

In modern agrochemistry, the 2-chloro-3-alkoxymethyl-4-sulfonyl substitution pattern is critical
for the efficacy of HPPD inhibitors. This intermediate provides a direct route to this scaffold
without the need for complex late-stage etherification.

Mechanism of Action Context

Herbicides derived from this scaffold typically inhibit 4-hydroxyphenylpyruvate dioxygenase
(HPPD), causing bleaching in weeds by disrupting carotenoid biosynthesis. The methoxymethyl
group at the 2-position (relative to the ring system) enhances phloem mobility and metabolic
stability compared to a bare methyl group.

Pathway Visualization

The following diagram illustrates the role of 1-Chloro-2-(methoxymethyl)-4-nitrobenzene in
synthesizing a generic Benzoyl-Pyrazole Herbicide.
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Target Al: Benzoyl-Pyrazole Herbicide
(HPPD Inhibitor)

Coupling Reaction
(Enol Ester Formation)

Intermediate A:
2-Chloro-4-methylsulfonyl-3-(methoxymethyl)benzoic acid

Heterocyclic Component
(e.g., 1,3-dimethyl-5-hydroxypyrazole)
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Starting Material:
1-Chloro-2-(methoxymethyl)-4-nitrobenzene

Figure 1: Retrosynthetic utility of 1-Chloro-2-(methoxymethyl)-4-nitrobenzene in herbicide synthesis.

Click to download full resolution via product page

Experimental Protocols
Protocol A: Selective Reduction to 1-Amino-2-
(methoxymethyl)-4-chlorobenzene
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Objective: Convert the nitro group to an amine while preserving the chloro and methoxymethyl
groups. The chloro group is sensitive to hydrogenolysis (dechlorination) under vigorous Pd/C
conditions, so a selective method is required.

Method: Iron-Mediated Bechamp Reduction (Preferred for Halogenated Aromatics).

Reagents:

Substrate: 1-Chloro-2-(methoxymethyl)-4-nitrobenzene (10.0 g, 49.6 mmol)

Iron Powder (Fe): 325 mesh (14.0 g, 5 eq)

Ammonium Chloride (NH4Cl): (2.6 g, 1 eq)

Solvent: Ethanol/Water (4:1 v/v, 100 mL)

Step-by-Step Procedure:

e Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux
condenser, and internal thermometer.

e Solvation: Charge the flask with Ethanol (80 mL), Water (20 mL), and NH4Cl. Stir until
dissolved.

o Activation: Add Iron powder. Heat the suspension to 70°C to activate the iron surface
(indicated by a color change to dark grey/black).

o Addition: Add the nitro substrate portion-wise over 30 minutes. Caution: The reaction is
exothermic. Maintain temperature between 75-80°C.

o Reflux: Stir vigorously at reflux (approx. 78°C) for 2—4 hours. Monitor by TLC (Hexane:EtOAc
3:1). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3)
should appear.[2][3][1][4]

e Workup:

o Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with
hot ethanol (2 x 20 mL).
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o Concentrate the filtrate under reduced pressure to remove ethanol.
o Extract the agueous residue with Ethyl Acetate (3 x 50 mL).

o Wash combined organics with Brine, dry over Na2SOa4, and concentrate.

 Yield Expectation: 85-92% of a tan/brown oil or solid (1-Amino-2-(methoxymethyl)-4-
chlorobenzene).

Key Insight: Using Fe/NH4Cl avoids the risk of de-chlorination common with Pd/Hz catalytic
hydrogenation, preserving the halogen for future biological activity.

Protocol B: Conversion to the Sulfonyl Moiety
(Sandmeyer-Type)

Objective: Transform the newly formed amine into a methylsulfonyl group (-SOz2Me), a critical
pharmacophore for HPPD inhibition.

Workflow Diagram:

Amine Intermediate 1. Diazotization Diazonium Salt 2. Sulfonylation Sulfonyl Chloride 3. Reduction/Methylation Target:
(NaNO2 / HClI, 0°C) [Ar-N2]+ CI- (S02, CuCl2, AcOH) (Ar-SO2ClI) (Na2S03 / Mel) Sulfone Derivative

Figure 2: Conversion of Amine to Methylsulfone via Meerwein reaction.

Click to download full resolution via product page

Step-by-Step Procedure (Step 2 in Diagram):

o Diazotization: Dissolve the amine (from Protocol A) in conc. HCI at -5°C. Add aqueous
NaNO: dropwise, maintaining temp < 0°C.

¢ Meerwein Reaction: Pour the cold diazonium solution into a mixture of SOz (saturated
solution in acetic acid) and CuClz (catalyst) at 10°C.

o Gas Evolution: Nitrogen gas will evolve. Stir until evolution ceases.
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« |solation: Pour into ice water. The product, 2-chloro-3-(methoxymethyl)-4-
chlorosulfonylbenzene, will precipitate.

e Conversion to Sulfone: React the sulfonyl chloride with Sodium Sulfite (Na2S0Os) and Sodium
Bicarbonate to form the sulfinate, followed by alkylation with Methyl lodide (Mel) in DMF to
yield the Methyl Sulfone.

Safety & Handling Guidelines

 Nitro Aromatics: 1-Chloro-2-(methoxymethyl)-4-nitrobenzene is potentially toxic if inhaled
or absorbed through the skin. It may cause methemoglobinemia (blue skin discoloration)
similar to other nitro-chlorobenzenes.[1]

o Control: Use full PPE (Nitrile gloves, respirator) and work in a fume hood.

o Exotherm Hazard: The reduction of nitro groups releases significant heat. Scale-up reactions
must be actively cooled.

» Waste Disposal: Iron sludge from Protocol A contains heavy metals and organic residues;
dispose of as hazardous solid waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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